N-(2-hydroxy-4-phenylphenyl)acetamide

Description

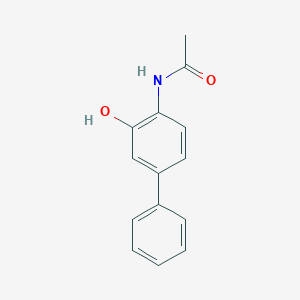

N-(2-Hydroxy-4-phenylphenyl)acetamide is an acetamide derivative featuring a hydroxyl group at the 2-position and a phenyl substituent at the 4-position of the aromatic ring. The hydroxyl and phenyl substituents may influence solubility, hydrogen-bonding capacity, and interaction with biological targets .

Properties

CAS No. |

13347-44-9 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N-(2-hydroxy-4-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H13NO2/c1-10(16)15-13-8-7-12(9-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16) |

InChI Key |

USYQPRSFXFKSHI-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)O |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)O |

Other CAS No. |

4463-22-3 |

Synonyms |

N-(3-Hydroxy(1,1'-biphenyl)-4-yl)acetamide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-4-phenylphenyl)acetamide typically involves the acylation of 3-hydroxybiphenyl with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the hydroxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-hydroxy-4-phenylphenyl)acetamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy and acetamido groups play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Substituent Variations and Structural Features

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis:

Halogen-Substituted Derivatives

- N-(3-Chloro-4-hydroxyphenyl)acetamide (): Features a chlorine atom at the 3-position and hydroxyl at the 4-position. Comparison: The absence of chlorine in N-(2-hydroxy-4-phenylphenyl)acetamide may reduce toxicity risks but could also diminish antimicrobial potency observed in halogenated analogs.

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide ():

- Combines a chloro and trifluoromethyl group, enhancing lipophilicity and metabolic stability.

- Used in research for its electronic effects on aromatic systems .

- Comparison : The trifluoromethyl group in this compound likely increases bioavailability compared to the phenyl substituent in the target compound.

Nitro- and Methoxy-Substituted Derivatives

- N-[4-(4-Nitrophenoxy)phenyl]acetamide (): Contains a nitrophenoxy group, leading to strong hydrogen-bonding interactions (N–H⋯O) and π-π stacking in its crystal structure. Synthesized via nucleophilic substitution and acetylation .

- N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide (): Features methoxy and amino groups, improving solubility and enabling hydrogen-bond donor-acceptor interactions. Likely explored for anticancer applications due to methoxy-phenyl motifs .

Heterocyclic and Complex Substituents

- Discontinued due to synthesis challenges but highlights the role of electron-deficient aromatic systems .

- N-(4-Hydroxy-2-methyl-5-benzothiazolyl)acetamide (): Incorporates a benzothiazole ring, known for antimicrobial and antitumor activities. The hydroxy and methyl groups modulate solubility and target binding .

Antimicrobial Activity

- Phenoxy Acetamide Derivatives (): Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibit potent activity against gram-positive bacteria (MIC ≤ 1 µg/mL) . Comparison: The target compound’s hydroxyl-phenyl group may lack the sulfonyl-piperazine moiety critical for bacterial membrane disruption.

Mutagenicity and Toxicity

- N-(3,4-Dihydroxyphenyl)acetamide (): A degradation product of acetaminophen, showing mutagenicity in experimental models. Comparison: The absence of adjacent hydroxyl groups in this compound may reduce oxidative stress and DNA adduct formation .

Data Tables

Table 1: Structural and Pharmacological Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.